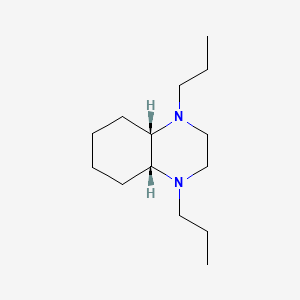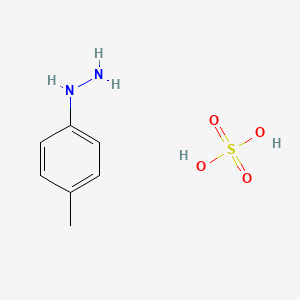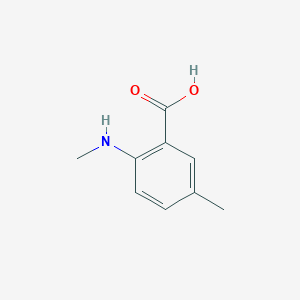
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline
Vue d'ensemble
Description
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline, also known as DPQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DPQ is a member of the quinoxaline family of compounds and has been found to have a range of interesting properties that make it useful in a variety of different research fields.
Mécanisme D'action
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline works by inhibiting the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. By blocking the activity of this receptor, (4Ar,8as)-1,4-dipropyldecahydroquinoxaline can help to regulate the levels of glutamate in the brain, which in turn can have a range of effects on cognitive function and behavior.
Biochemical and Physiological Effects:
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline has been shown to have a range of interesting biochemical and physiological effects. For example, studies have found that (4Ar,8as)-1,4-dipropyldecahydroquinoxaline can help to improve cognitive function and memory in animal models, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. (4Ar,8as)-1,4-dipropyldecahydroquinoxaline has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4Ar,8as)-1,4-dipropyldecahydroquinoxaline in lab experiments is that it is a highly specific inhibitor of the NMDA receptor, which makes it a useful tool for investigating the role of glutamate receptors in the brain. However, one limitation of using (4Ar,8as)-1,4-dipropyldecahydroquinoxaline is that it can be difficult to work with due to its complex chemical structure and the need for specialized equipment and techniques.
Orientations Futures
There are a number of exciting future directions for research involving (4Ar,8as)-1,4-dipropyldecahydroquinoxaline. For example, researchers are currently investigating the potential applications of (4Ar,8as)-1,4-dipropyldecahydroquinoxaline in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, researchers are exploring the use of (4Ar,8as)-1,4-dipropyldecahydroquinoxaline as a tool for investigating the role of glutamate receptors in the brain, and are working to develop new methods for synthesizing and working with (4Ar,8as)-1,4-dipropyldecahydroquinoxaline in lab settings.
Applications De Recherche Scientifique
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of (4Ar,8as)-1,4-dipropyldecahydroquinoxaline as a tool for investigating the role of glutamate receptors in the brain. Glutamate receptors are involved in a wide range of physiological processes, including learning and memory, and are thought to play a role in the development of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
(4aS,8aR)-1,4-dipropyl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-9-15-11-12-16(10-4-2)14-8-6-5-7-13(14)15/h13-14H,3-12H2,1-2H3/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWLQPCFOSNUKV-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C2C1CCCC2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCN([C@@H]2[C@H]1CCCC2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5467-35-6 | |
| Record name | NSC28009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylate hydrochloride](/img/structure/B3271341.png)


![1-[Ethyl(methyl)amino]propan-2-ol](/img/structure/B3271352.png)




